molecular formula C13H13NO2 B13215630 Ethyl 4-aminonaphthalene-2-carboxylate

Ethyl 4-aminonaphthalene-2-carboxylate

Cat. No.: B13215630
M. Wt: 215.25 g/mol
InChI Key: KXMUCGVPEIFIMQ-UHFFFAOYSA-N
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Description

Ethyl 4-aminonaphthalene-2-carboxylate is an organic compound belonging to the class of esters It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features an amino group at the 4-position and an ethyl ester group at the 2-position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-aminonaphthalene-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 4-aminonaphthalene-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-aminonaphthalene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the naphthalene ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted naphthalene derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 4-aminonaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-aminonaphthalene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with enzymes and receptors.

Comparison with Similar Compounds

Ethyl 4-aminonaphthalene-2-carboxylate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-nitronaphthalene-2-carboxylate: Similar structure but with a nitro group instead of an amino group.

    Ethyl 1-aminonaphthalene-2-carboxylate: Similar structure but with the amino group at the 1-position instead of the 4-position.

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Biological Activity

Ethyl 4-aminonaphthalene-2-carboxylate (EANC) is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and organic synthesis. This article explores the biological activity of EANC, including its mechanisms, applications, and research findings.

Chemical Structure and Properties

EANC is characterized by its naphthalene backbone, which consists of two fused benzene rings. The compound features an amino group at the fourth position and a carboxylate ester at the second position. This specific arrangement of functional groups is crucial for its reactivity and biological activity.

Property Description
Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
Appearance White to light yellow crystalline solid
Solubility Soluble in organic solvents like ethanol and acetone

Biological Activities

EANC has been investigated for various biological activities, with notable findings in the following areas:

1. Antitumor Activity

Research indicates that EANC derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. A study highlighted the role of EANC in inhibiting tumor growth in animal models, demonstrating a reduction in tumor cell viability by 100% in treated subjects compared to controls .

2. Antioxidant Properties

EANC has been evaluated for its antioxidant capabilities. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro assays have demonstrated that EANC can enhance total antioxidant capacity in liver and kidney tissues .

3. Cytotoxicity

The cytotoxic effects of EANC have been assessed through structure-activity relationship (SAR) studies. These studies indicate that modifications to the amino and carboxylate groups can significantly influence the compound's binding affinity to target proteins involved in cell survival pathways, such as Bcl-2 proteins .

While specific mechanisms for EANC's biological activity remain under investigation, several hypotheses have emerged:

  • Apoptosis Induction : EANC appears to promote apoptotic pathways in cancer cells through modulation of pro-apoptotic and anti-apoptotic factors.
  • Reactive Oxygen Species (ROS) Scavenging : The compound may act as a ROS scavenger, reducing oxidative damage and enhancing cell survival under stress conditions.

Case Studies

Several case studies have illustrated the potential of EANC and its derivatives:

  • A study conducted on Ehrlich Ascites Carcinoma (EAC) cells demonstrated that treatment with EANC resulted in significant tumor reduction and improved survival rates in mice models .
  • Another investigation focused on the structural modifications of naphthalene derivatives showed that certain substitutions enhanced their cytotoxic effects against various cancer cell lines .

Research Findings Summary

The following table summarizes key research findings related to the biological activities of EANC:

Study Findings
Antitumor Activity StudyEANC reduced tumor cell viability by 100% in EAC models .
Antioxidant CapacityEnhanced total antioxidant capacity observed in liver and kidney tissues .
Cytotoxicity SAR StudiesModifications increased binding affinity to Bcl-2 proteins .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 4-aminonaphthalene-2-carboxylate

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)10-7-9-5-3-4-6-11(9)12(14)8-10/h3-8H,2,14H2,1H3

InChI Key

KXMUCGVPEIFIMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C(=C1)N

Origin of Product

United States

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